- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,
Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)
943320-61-4 structure
Product Name:3-Ethynylimidazo[1,2-b]pyridazine
CAS 번호:943320-61-4
MF:C8H5N3
메가와트:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
Update Time:2024-10-25
3-Ethynylimidazo[1,2-b]pyridazine 화학적 및 물리적 성질
이름 및 식별자
-
- 3-ethynyl-Imidazo[1,2-b]pyridazine
- 1 WEEK
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-Ethynylimidazolo[1,2-b]pyridazine
- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
- AK141388
- VYOHSFQVMLAURO-UHFFFAOYSA-N
- 3-ethynylimidazo[1,2-b]pyridazin
- Imidazo[1,2-b]pyridazine,3-ethynyl-
- FCH1189256
- PB19496
- AX8281570
- Y3232
- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
- AKOS022173227
- SY097707
- 5YDU6N6N3Z
- 943320-61-4
- 3-Ethynylimidazolo(1,2-b)pyridazine
- CS-M1484
- DB-083331
- DTXSID70676599
- SCHEMBL588691
- MFCD17012027
- 3-Ethynylimidazo(1,2-b)pyridazine
- Imidazo(1,2-b)pyridazine, 3-ethynyl-
- EN300-246672
- AS-34548
- DTXCID10627348
- UNII-5YDU6N6N3Z
-
- MDL: MFCD17012027
- 인치: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
- InChIKey: VYOHSFQVMLAURO-UHFFFAOYSA-N
- 미소: C#CC1N2C(C=CC=N2)=NC=1
계산된 속성
- 정밀분자량: 143.048347172g/mol
- 동위원소 질량: 143.048347172g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 193
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 30.2
- 소수점 매개변수 계산 참조값(XlogP): 0.6
실험적 성질
- 밀도: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- 용해도: 미용성(1.2g/l)(25ºC),
3-Ethynylimidazo[1,2-b]pyridazine 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,2-8°C(BD261705)
3-Ethynylimidazo[1,2-b]pyridazine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188289-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 5g |
$1064.88 | 2023-08-31 | |
| Alichem | A029188289-10g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 10g |
$1726.20 | 2023-08-31 | |
| Alichem | A029188289-25g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 25g |
$1775.50 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E896910-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | ≥95% | 5g |
4,503.60 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD0095-25g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 25g |
$1022 | 2023-09-07 | |
| Chemenu | CM109152-100mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 100mg |
$72 | 2021-08-06 | |
| Chemenu | CM109152-250mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 250mg |
$155 | 2021-08-06 | |
| Chemenu | CM109152-1g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 1g |
$356 | 2021-08-06 | |
| Chemenu | CM109152-5g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 5g |
$1239 | 2021-08-06 | |
| Chemenu | CM109152-10g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 10g |
$1706 | 2021-08-06 |
3-Ethynylimidazo[1,2-b]pyridazine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
참조
- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,
합성 방법 3
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
참조
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
합성 방법 4
반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
참조
- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046
합성 방법 5
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
참조
- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
합성 방법 6
반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
참조
- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
참조
- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1, Cell Reports, 2015, 10(11), 1850-1860
합성 방법 8
반응 조건
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
참조
- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
참조
- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
참조
- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,
합성 방법 11
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
참조
- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt
참조
- Quinazoline compound and its application in preparation of antitumor drug, China, , ,
합성 방법 13
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
참조
- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,
합성 방법 14
반응 조건
1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
참조
- Preparation of indan derivatives as protein kinase inhibitors, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C
참조
- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,
합성 방법 16
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
참조
- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
참조
- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
참조
- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease, ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496
합성 방법 19
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
참조
- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691
합성 방법 20
반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
참조
- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,
3-Ethynylimidazo[1,2-b]pyridazine Raw materials
- ethynyltrimethylsilane
- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine
- 3-Bromoimidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)
3-Ethynylimidazo[1,2-b]pyridazine Preparation Products
3-Ethynylimidazo[1,2-b]pyridazine 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
주문 번호:A851926
인벤토리 상태:in Stock
재다:25g/100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:38
가격 ($):382.0/1263.0
Email:sales@amadischem.com
3-Ethynylimidazo[1,2-b]pyridazine 관련 문헌
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine) 관련 제품
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1487219-84-0(Imidazo[1,2-b]pyridazine, 6-chloro-3-ethynyl-)
- 572910-56-6(3-methylimidazo[1,2-b]pyridazine)
- 943320-60-3(3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine)
- 1487220-23-4(3-Ethynyl-2-methylimidazo[1,2-b]pyridazine)
- 17412-37-2(2-Methylimidazo[1,2-b]pyridazine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
순결:99%/99%
재다:25g/100g
가격 ($):382.0/1263.0